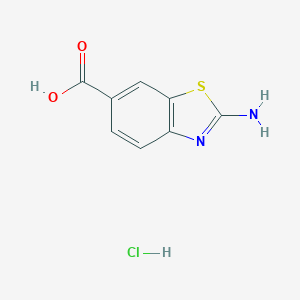

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKWPETXSJOITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585560 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18330-76-2 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzothiazole-6-carboxylic acid hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₇ClN₂O₂S.[1] It is the hydrochloride salt of 2-Aminobenzothiazole-6-carboxylic acid. The core structure features a benzothiazole moiety, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.

Chemical Structure:

A summary of the key quantitative data for the hydrochloride salt and the corresponding free base is presented in Table 1.

| Property | This compound | 2-Aminobenzothiazole-6-carboxylic acid |

| Molecular Formula | C₈H₇ClN₂O₂S | C₈H₆N₂O₂S |

| Molecular Weight | 230.67 g/mol [1] | 194.21 g/mol |

| Melting Point | Not available | 265 °C (decomposes)[2] or 99-101 °C[3] |

| Appearance | Not available | Off-white solid |

| Solubility | Not available | General solubility of 2-aminobenzothiazole: very slightly soluble in water; soluble in alcohol, chloroform, and concentrated acid. |

Spectroscopic Data

Note: The following data are for closely related compounds and should be used for reference purposes only.

-

¹H NMR (DMSO-d₆): For the related compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, the following peaks are observed: δ 3.83 (s, 3H), 7.38 (d, J = 8.0 Hz, 1H), 7.83 (dd, J = 1.6, 8.0 Hz, 1H), 7.92 (s, 2H), 8.30 (s, 1H).[4]

-

¹³C NMR (DMSO-d₆): For methyl 2-aminobenzo[d]thiazole-6-carboxylate, characteristic peaks appear at: δ 52.3, 117.6, 122.2, 123.0, 127.5, 131.6, 157.4, 166.6, 170.2.[4]

-

IR: The infrared spectrum of 2-aminobenzothiazole derivatives typically shows characteristic peaks for N-H stretching, C=N stretching of the thiazole ring, and aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₆N₂O₂S) and fragmentation patterns characteristic of the benzothiazole core.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The following is a representative experimental protocol.

Step 1: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid

-

Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH).

-

To this suspension, add sodium thiocyanate (NaSCN, 65 g, 0.8 mol).

-

Cool the reaction mixture to -10 °C.

-

Slowly add bromine (Br₂, 38 mL, 0.73 mol) in portions, ensuring the internal temperature remains below -5 °C.

-

Stir the mixture for 2 hours at this temperature.

-

Collect the resulting precipitate by filtration.

-

Suspend the precipitate in 350 ml of 1 M hydrochloric acid (HCl).

-

Heat the suspension to reflux and maintain for 30 minutes.[5]

-

Perform a rapid filtration of the hot solution.

Step 2: Formation of the Hydrochloride Salt

-

To the hot filtrate from the previous step, add 150 ml of concentrated hydrochloric acid (HCl).[5]

-

A white solid of 2-Aminobenzothiazole-6-carboxylic acid will form. While the source describes this as the free acid, the addition of concentrated HCl to the hot acidic solution would likely result in the precipitation of the hydrochloride salt.

-

Collect the solid by filtration.

-

The product should be dried appropriately. Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

Derivatives of 2-aminobenzothiazole have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer and antidiabetic properties.

Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway

Several studies have highlighted the potential of 2-aminobenzothiazole derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Benzothiazole-containing compounds have been developed as potent dual inhibitors of PI3K and mTOR.[7] The inhibition of this pathway by these compounds can lead to the induction of apoptosis in cancer cells.[8]

Antidiabetic Potential and PPAR Signaling

The benzothiazole scaffold is also found in compounds investigated for their antidiabetic effects, particularly through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[9] Some benzothiazole derivatives have been identified as PPARα antagonists, while others act as dual PPARα/γ agonists.[4][10] The modulation of PPAR signaling presents a promising therapeutic strategy for type 2 diabetes.

Safety and Handling

The safety data for 2-Aminobenzothiazole hydrochloride indicates that it causes skin irritation and serious eye irritation. The parent compound, 2-aminobenzothiazole, is harmful if swallowed and causes serious eye irritation.[11]

General Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.

First Aid Measures:

-

If swallowed: Rinse mouth and seek medical attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

If on skin: Wash with plenty of water.

-

If inhaled: Move to fresh air.

It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.

References

- 1. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]

- 3. 2-aMinobenzothiazole-6-carboxylic acid | CAS#:93-85-6 | Chemsrc [chemsrc.com]

- 4. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. refp.cohlife.org [refp.cohlife.org]

- 10. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneseo.edu [geneseo.edu]

An In-depth Technical Guide to the Synthesis of 2-Aminobenzothiazole-6-carboxylic acid Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the experimental protocol for the most common synthesis route, presents quantitative data, and includes a visual representation of the synthesis workflow.

Core Synthesis Pathway

The principal and most widely documented method for synthesizing this compound commences with 4-aminobenzoic acid. This substrate undergoes a cyclization reaction involving sodium thiocyanate and bromine in a methanolic suspension. The subsequent workup with hydrochloric acid not only facilitates the purification of the product but also leads to the formation of the hydrochloride salt.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 4-aminobenzoic acid[1][2][3]:

-

Reaction Setup: In a suitable reaction vessel, a suspension of 4-aminobenzoic acid (100 g, 0.73 mol) is prepared in methanol (MeOH). To this suspension, sodium thiocyanate (NaSCN, 65 g, 0.8 mol) is added.

-

Bromination: The reaction mixture is cooled to -10 °C. Bromine (Br₂, 38 mL, 0.73 mol) is then added portion-wise, ensuring the internal temperature is maintained below -5 °C. The mixture is stirred for 2 hours under these conditions.

-

Precipitation and Initial Purification: Upon completion of the reaction, the resulting precipitate is collected by filtration.

-

Hydrolysis and Salt Formation: The collected precipitate is then suspended in 350 mL of 1 M hydrochloric acid (HCl). This suspension is heated to reflux and maintained at this temperature for 30 minutes.

-

Isolation of the Hydrochloride Salt: The hot suspension is filtered rapidly. To the hot filtrate, 150 mL of concentrated hydrochloric acid (HCl) is added. This induces the precipitation of this compound as a white solid.

-

Final Product: The precipitate is collected by filtration and dried. The final product, weighing 70 g, can be used directly without further purification.

Quantitative Data

The following table summarizes the quantitative data associated with the described synthesis pathway.

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzoic acid | [1][2][3] |

| Molar Mass of Starting Material | 137.14 g/mol | |

| Amount of Starting Material | 100 g (0.73 mol) | [1][2][3] |

| Reagent 1 | Sodium thiocyanate (NaSCN) | [1][2][3] |

| Amount of Reagent 1 | 65 g (0.8 mol) | [1][2][3] |

| Reagent 2 | Bromine (Br₂) | [1][2][3] |

| Amount of Reagent 2 | 38 mL (0.73 mol) | [1][2][3] |

| Solvent | Methanol (MeOH) | [1][2][3] |

| Reaction Temperature | -10 °C to -5 °C | [1][2][3] |

| Reaction Time | 2 hours | [1][2][3] |

| Final Product | This compound | [1][2][3] |

| Molar Mass of Product | 230.68 g/mol | |

| Yield | 70 g | [1][2][3] |

| Percentage Yield | 42% | [1][2][3] |

| Appearance | White solid | [1][2] |

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Alternative Synthesis Approaches

While the aforementioned pathway is the most direct for the target compound, it is worth noting that other general methods for the synthesis of 2-aminobenzothiazole derivatives exist. One common alternative involves the reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid[4][5][6]. This approach could theoretically be adapted for 4-aminobenzoic acid.

Another potential, though less direct, route could involve the synthesis of 2-amino-6-methylbenzothiazole followed by oxidation of the methyl group to a carboxylic acid. However, this would require careful selection of oxidizing agents to avoid degradation of the heterocyclic ring system.

Furthermore, the condensation of 4-amino-3-mercaptobenzoic acid with cyanogen bromide could be a plausible method to introduce the 2-amino group directly. While the reaction of 4-amino-3-mercaptobenzoic acid with aldehydes to form 2-substituted benzothiazoles is documented, its reaction with cyanogen bromide to yield the desired 2-amino derivative is a theoretical pathway that would require experimental validation[7][8].

This guide provides a foundational understanding of the synthesis of this compound, equipping researchers with the necessary information for its laboratory preparation.

References

- 1. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]

- 3. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. While specific data on the hydrochloride salt of 2-aminobenzothiazole-6-carboxylic acid is limited, extensive research on its parent class reveals a diversity of mechanisms, primarily centered around the inhibition of key enzymes and signaling pathways implicated in various diseases, most notably cancer. This document provides a comprehensive overview of the known mechanisms of action for 2-aminobenzothiazole derivatives, supported by quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction to the 2-Aminobenzothiazole Scaffold

2-Aminobenzothiazole is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, with an amino group at the 2-position.[1] This structural motif serves as a versatile starting point for the synthesis of a wide array of bioactive molecules.[2] The presence of the amino group and the benzothiazole core allows for facile functionalization, enabling the generation of derivatives with tailored pharmacological profiles.[3] These derivatives have demonstrated a multitude of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]

Mechanisms of Action: A Multi-Target Approach

The therapeutic effects of 2-aminobenzothiazole derivatives stem from their ability to interact with and modulate the activity of various biological targets. The specific mechanism of action is highly dependent on the nature and position of substituent groups on the benzothiazole ring system.

Kinase Inhibition

A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers.

-

Tyrosine Kinases: Derivatives have been shown to target several receptor and non-receptor tyrosine kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in various cancers. Certain 2-aminobenzothiazole compounds act as potent EGFR inhibitors.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can interfere with angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]

-

Other Tyrosine Kinases: Additional targets in this family include Colony-Stimulating Factor 1 Receptor (CSF1R), Focal Adhesion Kinase (FAK), and MET.[3][5]

-

-

Serine/Threonine Kinases: This class of kinases is also a significant target.

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[4][3]

-

PI3K/AKT/mTOR Pathway: This is a critical signaling pathway for cell growth and survival. Several 2-aminobenzothiazole derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4]

-

Other Serine/Threonine Kinases: Aurora kinases, RAF, and DYRK2 are also among the targets.[5]

-

Non-Kinase Targets

Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been reported to modulate other important cellular targets:

-

Epigenetic Modulators: Some derivatives can inhibit enzymes involved in epigenetic regulation, such as Histone Deacetylases (HDACs), NSD1, and LSD1.[3][5]

-

Apoptosis Regulators: Compounds have been shown to interact with proteins like B-cell lymphoma-extra large (BCL-XL), which is involved in the regulation of programmed cell death.[5]

-

Other Enzymes and Proteins: DNA topoisomerase, Heat Shock Protein 90 (HSP90), and mutant p53 are additional targets that have been identified.[3][5]

-

Antimicrobial Targets: In bacteria, 2-aminobenzothiazole-based inhibitors have been designed to target the CA (catalytic and ATP-binding) domain of histidine kinases, which are essential for virulence in pathogens like Pseudomonas aeruginosa.[6]

Quantitative Data on 2-Aminobenzothiazole Derivatives

The following table summarizes the inhibitory activities of selected 2-aminobenzothiazole derivatives against various targets and cell lines. This data highlights the potency and selectivity that can be achieved through chemical modification of the core scaffold.

| Compound/Derivative | Target | IC50 Value | Cell Line | IC50 Value | Reference |

| Derivative 3 | CSF1R Kinase | 1.4 nM | - | - | [3] |

| Derivative 10 | EGFR Kinase | 94.7 nM | - | - | [3] |

| Derivative 11 | EGFR Kinase | 54.0 nM | - | - | [3] |

| Compounds 14-18 | EGFR Kinase | 0.173-1.08 µM | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315-2.66 µM | [3] |

| Compound 40 | CDK2 Kinase | 4.29 µM | A549, MCF-7, Hep3B | 3.55, 3.17, 4.32 µM | [3] |

| Rilu-2 | Histidine Kinase (in vitro) | 1.21 µM | - | - | [6] |

| Gedatolisib | - | - | A549 | 9.05 µM | [4] |

| Doxorubicin | - | - | A549 | 16.61 µM | [4] |

Experimental Protocols

The elucidation of the mechanism of action of 2-aminobenzothiazole derivatives involves a series of in vitro and in cellulo experiments.

General Synthesis of 2-Aminobenzothiazole-6-Carboxylic Acid

A common synthetic route to produce the core scaffold of 2-aminobenzothiazole-6-carboxylic acid is as follows:

-

Reaction Setup: Suspend 4-aminobenzoic acid in methanol.

-

Thiocyanation: Add sodium thiocyanate to the suspension.

-

Bromination: Cool the reaction mixture to -10°C and add bromine dropwise, maintaining the temperature below -5°C. Stir for 2 hours.

-

Cyclization and Hydrolysis: Collect the precipitate by filtration and suspend it in 1 M hydrochloric acid. Heat the suspension to reflux for 30 minutes.

-

Precipitation: Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product, 2-aminobenzothiazole-6-carboxylic acid.[7][8]

-

Purification: The resulting solid can be dried and used without further purification.[7][8]

Kinase Inhibition Assays

-

Objective: To determine the in vitro potency of a compound against a specific kinase.

-

General Procedure:

-

A recombinant kinase, a suitable substrate (often a peptide), and ATP are combined in a reaction buffer.

-

The test compound (a 2-aminobenzothiazole derivative) is added at various concentrations.

-

The reaction is initiated and incubated at a specific temperature for a set period.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

-

The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

-

Cell-Based Proliferation Assays

-

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

General Procedure (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours).

-

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The IC50 value, representing the concentration that reduces cell viability by 50%, is determined.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of a compound on the phosphorylation status of key proteins in a signaling pathway.

-

General Procedure:

-

Cells are treated with the test compound for a specific time.

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a method like the Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-EGFR, EGFR).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate, and the bands are visualized. The changes in phosphorylation levels indicate the compound's effect on the signaling pathway.

-

Visualizing Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by 2-aminobenzothiazole derivatives.

Caption: PI3K/AKT/mTOR signaling pathway and a point of inhibition.

Caption: EGFR signaling pathway and a point of inhibition.

Experimental Workflow

The diagram below outlines a general workflow for identifying the mechanism of action of a novel 2-aminobenzothiazole derivative.

Caption: General workflow for mechanism of action studies.

Conclusion

The 2-aminobenzothiazole scaffold is a highly valuable framework in drug discovery, giving rise to compounds with diverse mechanisms of action. The primary therapeutic potential, particularly in oncology, appears to be driven by the inhibition of various protein kinases involved in critical cell signaling pathways. While the specific mechanism of 2-aminobenzothiazole-6-carboxylic acid hydrochloride is not yet fully elucidated, the extensive research on related derivatives provides a strong foundation for future investigations. The continued exploration of this chemical space, guided by the experimental approaches outlined in this guide, holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. iajesm.in [iajesm.in]

- 2. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

The Multifaceted Biological Activities of 2-Aminobenzothiazole-6-carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The incorporation of a carboxylic acid group at the 6-position offers a unique opportunity for derivatization, leading to the development of novel therapeutic agents with diverse pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of 2-aminobenzothiazole-6-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity

Derivatives of 2-aminobenzothiazole-6-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt pathway.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS-5 | 4-Nitroaniline derivative | A549 (Lung) | 22.13 | [1] |

| MCF-7 (Breast) | 24.31 | [1] | ||

| OMS-14 | Piperazine-4-nitroaniline derivative | A549 (Lung) | 61.03 | [1] |

| MCF-7 (Breast) | 27.08 | [1] | ||

| Compound 8i | Substituted amide | MCF-7 (Breast) | 6.34 | [2] |

| Compound 8m | Substituted amide | MCF-7 (Breast) | 8.30 | [2] |

| Compound 13 | Phenyl-substituted | HCT116 (Colon) | 6.43 ± 0.72 | [3] |

| A549 (Lung) | 9.62 ± 1.14 | [3] | ||

| A375 (Melanoma) | 8.07 ± 1.36 | [3] | ||

| Compound 20 | Thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | [3] |

| HCT-116 (Colon) | 7.44 | [3] | ||

| MCF-7 (Breast) | 8.27 | [3] | ||

| Compound 24 | 1,3,4-Oxadiazole conjugate | C6 (Glioma) | 4.63 ± 0.85 | [3] |

| A549 (Lung) | 39.33 ± 4.04 | [3] |

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Aminobenzothiazole-6-carboxylic acid derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 4b | Novel benzothiazole-based | Staphylococcus aureus (MRSA) | < Ciprofloxacin | [4] |

| Enterococcus faecium (Multi-drug resistant) | < Ciprofloxacin | [4] | ||

| Compound 7a | Novel benzothiazole-based | Staphylococcus aureus (MRSA) | < Ciprofloxacin | [4] |

| Enterococcus faecium (Multi-drug resistant) | < Ciprofloxacin | [4] | ||

| Candida albicans (Clinical isolate) | Equipotent to Nystatin | [4] | ||

| Compound B1 | Sulphonamide derivative | Escherichia coli | 22-28 (Zone of Inhibition in mm) | [5] |

| Compound A1 | Sulphonamide derivative | Bacillus subtilis | 22-33 (Zone of Inhibition in mm) | [5] |

| HAS-01 | Hydrazone derivative | Staphylococcus aureus | Notable Activity | [6] |

| Salmonella typhimurium | Notable Activity | [6] | ||

| HAS-03 | Hydrazone derivative | Staphylococcus aureus | Notable Activity | [6] |

| Salmonella typhimurium | Notable Activity | [6] |

Enzyme Inhibition

The therapeutic effects of 2-aminobenzothiazole derivatives are often attributed to their ability to selectively inhibit specific enzymes that play a critical role in disease pathogenesis. Notable targets include protein kinases such as PI3K and carbonic anhydrases.

Data Presentation: Enzyme Inhibitory Activity

This table summarizes the inhibitory activity of 2-aminobenzothiazole derivatives against specific enzymes, expressed as IC₅₀ or Kᵢ values.

| Compound ID | Enzyme Target | Inhibition Value | Unit | Reference |

| Compound 8i | PI3Kα | 1.03 | nM (IC₅₀) | [2] |

| OMS-1 | PI3Kγ | 47% inhibition at 100 µM | % | [7] |

| OMS-2 | PI3Kγ | 48% inhibition at 100 µM | % | [7] |

| OMS-14 | PIK3CD/PIK3R1 | 65% inhibition at 100 µM | % | [7] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

2-Aminobenzothiazole-6-carboxylic acid derivatives

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole-6-carboxylic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Materials:

-

Bacterial or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile Petri dishes

-

2-Aminobenzothiazole-6-carboxylic acid derivatives

-

Sterile cork borer or pipette tip

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized microbial inoculum and uniformly spread it over the surface of the agar plate.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution (at various concentrations) into each well. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition

Several 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminobenzothiazole derivative.

Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of 2-aminobenzothiazole-6-carboxylic acid derivatives.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow for Agar Well Diffusion Assay

This diagram outlines the procedure for assessing the antimicrobial activity of 2-aminobenzothiazole-6-carboxylic acid derivatives using the agar well diffusion method.

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Conclusion

2-Aminobenzothiazole-6-carboxylic acid and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against various cancers and microbial pathogens, coupled with their ability to modulate key enzymatic activities, underscores their potential in addressing significant unmet medical needs. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of 2-Aminobenzothiazoles: A Technical Guide to Their Discovery as Kinase Inhibitors

A comprehensive overview for researchers and drug development professionals on the synthesis, evaluation, and application of 2-aminobenzothiazole derivatives as potent kinase inhibitors in oncological and other therapeutic areas.

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors.[1] Its inherent ability to form multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the discovery and development of 2-aminobenzothiazole derivatives as kinase inhibitors, complete with detailed experimental protocols, comprehensive data summaries, and visualizations of key biological pathways and experimental workflows.

Targeting the Kinome: A Multitude of Opportunities

2-Aminobenzothiazole derivatives have been successfully developed to target a wide array of protein kinases implicated in cancer and other diseases. These include, but are not limited to, Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, and Lymphocyte-specific protein tyrosine kinase (Lck).[2][3][4][5] The versatility of the 2-aminobenzothiazole core allows for chemical modifications that can be fine-tuned to achieve high potency and selectivity for specific kinase targets.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of various 2-aminobenzothiazole derivatives against different kinases and cancer cell lines has been extensively documented. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data from key studies, providing a comparative overview of their potency.

Table 1: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 8i | PI3Kα | 1.03 | [6] |

| Compound 20 | VEGFR-2 | 150 | [3] |

| Compound 21 | VEGFR-2 | 190 | [3] |

| Compound 10 | EGFR | 94.7 | [3] |

| Compound 11 | EGFR | 54.0 | [3] |

| Compound 40 | CDK2 | 4290 | [3] |

| BMS-350751 (2) | Lck | Potent (not specified) | [7] |

| BMS-358233 (3) | Lck | Potent (not specified) | [7] |

| Dasatinib (2) | pan-Src | Nanomolar to subnanomolar | [8] |

| Compound 12m | pan-Src | Nanomolar to subnanomolar | [8] |

| Compound 11 | VEGFR-2 | 192 | [9] |

| Compound 10e | VEGFR-2 | 241 | [9] |

| Compound 13a | VEGFR-2 | 258 | [9] |

Table 2: Anti-proliferative Activity of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [1][2] |

| MCF-7 | Breast Cancer | 24.31 | [1][2] | |

| OMS14 | A549 | Lung Cancer | 61.03 | [1][2] |

| MCF-7 | Breast Cancer | 27.08 | [1][2] | |

| Compound 8i | MCF-7 | Breast Cancer | 6.34 | [6] |

| Compound 8m | MCF-7 | Breast Cancer | 8.30 | [6] |

| Compound 21 | Various | - | 10.34 - 12.14 | [3] |

| Compound 40 | A549 | Lung Cancer | 3.55 | [3] |

| MCF-7 | Breast Cancer | 3.17 | [3] | |

| Hep3B | Liver Cancer | 4.32 | [3] | |

| Compound 4a | HCT-116 | Colon Cancer | 5.61 | [5] |

| HEPG-2 | Liver Cancer | 7.92 | [5] | |

| MCF-7 | Breast Cancer | 3.84 | [5] | |

| Compound 4e | MCF-7 | Breast Cancer | 6.11 | [5] |

| Compound 8a | MCF-7 | Breast Cancer | 10.86 | [5] |

| Compound 11 | HepG-2 | Liver Cancer | 9.52 | [9] |

| A549 | Lung Cancer | 10.61 | [9] | |

| Caco-2 | Colon Cancer | 12.45 | [9] | |

| MDA | Breast Cancer | 11.52 | [9] |

Experimental Protocols

The discovery and evaluation of 2-aminobenzothiazole derivatives as kinase inhibitors involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

General Synthesis of 2-Aminobenzothiazole Derivatives

A common method for synthesizing substituted 2-aminobenzothiazoles is through the oxidative cyclization of N-arylthioureas.[10][11]

-

Preparation of N-arylthiourea: React the corresponding aniline derivative with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst.

-

Cyclization: Treat the N-arylthiourea with an oxidizing agent, such as bromine in chloroform or a transition metal catalyst (e.g., RuCl3, Pd(OAc)2), to induce intramolecular cyclization and form the 2-aminobenzothiazole ring.[10][11]

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminobenzothiazole derivative.

For further functionalization, the 2-amino group can be acylated or reacted with various electrophiles. For instance, reaction with chloroacetyl chloride followed by amination with hydrazine hydrate can introduce a reactive hydrazinoacetyl group for further derivatization.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ADP production.[12]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. A "no inhibitor" control with DMSO only should be included.[12]

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]

-

Initiation of Kinase Reaction: Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[12]

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[12]

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Cell-Based Proliferation Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using an MTT assay.[2]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Visualizing the Mechanisms and Processes

Diagrams are essential for understanding the complex signaling pathways, experimental workflows, and structure-activity relationships involved in the discovery of these kinase inhibitors.

Caption: General experimental workflow for the discovery of 2-aminobenzothiazole kinase inhibitors.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Caption: Key structure-activity relationships for 2-aminobenzothiazole derivatives.[1]

Conclusion

The 2-aminobenzothiazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. Its synthetic tractability and favorable pharmacological properties have led to the discovery of potent inhibitors against a range of important kinase targets. The detailed data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further exploration and optimization of this promising class of therapeutic agents. Future efforts will likely focus on enhancing selectivity, overcoming drug resistance, and exploring new therapeutic applications for these versatile compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic and Analytical Profile of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of specific data for the hydrochloride salt, this guide also incorporates and references data from the parent compound, 2-Aminobenzothiazole-6-carboxylic acid, and its derivatives to provide a thorough analytical profile.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The data presented below is based on derivatives and is representative of the expected spectral patterns for the title compound.

¹H NMR Data (Predicted)

The proton NMR spectrum provides insights into the number and types of protons in the molecule. For this compound, the spectrum is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Broad Singlet | 1H | -COOH |

| ~7.5-8.5 | Multiplet | 3H | Aromatic Protons |

| ~7.9 | Broad Singlet | 2H | -NH₂ |

Note: Data is predicted based on the analysis of 2-aminobenzothiazole and related carboxylic acid derivatives. The exact chemical shifts may vary. The amine protons may be further deshielded in the hydrochloride salt form.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O (Carboxylic Acid) |

| ~170.0 | C2 (Carbon attached to -NH₂) |

| ~155.0 | C7a (Quaternary carbon) |

| ~132.0 | C3a (Quaternary carbon) |

| ~120-130 | Aromatic CH |

| ~115-125 | Aromatic CH |

| ~125-135 | Aromatic CH |

Note: Data is predicted based on known values for 2-aminobenzothiazole derivatives and general chemical shift ranges for carboxylic acids.[1][2] The presence of the hydrochloride salt may cause slight shifts in the positions of the carbon atoms near the amino group.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| 1680-1710 | C=O Stretch | Carboxylic Acid |

| ~1640 | N-H Bend | Primary Amine |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1620 | C=N Stretch | Thiazole Ring |

| 1210-1320 | C-O Stretch | Carboxylic Acid |

Note: This data is predicted based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₈H₇ClN₂O₂S, with a molecular weight of approximately 230.67 g/mol .[3]

| m/z | Assignment |

| ~230/232 | [M]⁺ Molecular ion peak (with isotope pattern for Cl) |

| ~194 | [M-HCl]⁺ |

| ~149 | [M-HCl-COOH]⁺ |

Note: The fragmentation pattern is predicted. Electrospray ionization (ESI) is a common technique for such molecules.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 2-Aminobenzothiazole derivatives are known to absorb in the UV-Vis region.

| λmax (nm) | Electronic Transition |

| ~300-460 | π → π* and n → π* |

Note: The absorption maximum can be influenced by the solvent and the specific substitution pattern on the benzothiazole ring.[4][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

-

Sample Preparation : Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[6] The sample should be placed in a clean, high-quality NMR tube.[7]

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[8]

-

Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and a longer acquisition time may be necessary.[6]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.[9]

-

Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[6]

-

Sample Spectrum : Record the spectrum of the sample, typically over a range of 4000–400 cm⁻¹.[10]

-

Data Analysis : Identify the characteristic absorption bands corresponding to the molecule's functional groups.

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6][11]

-

Ionization : Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common technique for this type of molecule.[12]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[13]

-

Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[13]

Visualizations

The following diagrams illustrate typical workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. uwyo.edu [uwyo.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. webassign.net [webassign.net]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminobenzothiazole-6-carboxylic acid HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride (HCl). The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its capacity to form the basis of various biologically active compounds.[1] This particular derivative, featuring both an amine and a carboxylic acid group, presents a versatile platform for the synthesis of novel therapeutic agents, including kinase and protease inhibitors.[1] A thorough understanding of its physicochemical characteristics is paramount for drug design, formulation development, and predicting its pharmacokinetic profile.

Core Physicochemical Properties

The following tables summarize the available quantitative data for 2-Aminobenzothiazole-6-carboxylic acid and its hydrochloride salt. It is important to note that experimentally determined data for the hydrochloride salt is limited in publicly accessible literature. Therefore, some data is computed or derived from the parent compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Compound Name | This compound | N/A |

| CAS Number | 18330-76-2 | [2] |

| Molecular Formula | C₈H₇ClN₂O₂S | [2] |

| Molecular Weight | 230.67 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | No experimental data available. Parent acid: 265 °C (decomposition) or >300 °C. | [3][4] |

Table 2: Calculated Physicochemical Parameters

| Property | Value | Source(s) |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area (TPSA) | 104 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | Data not available for HCl salt. Parent Acid: 1.57 (predicted). | N/A |

Table 3: Solubility and Acidity

| Property | Value | Source(s) |

| Solubility | No quantitative data available. The parent compound, 2-aminobenzothiazole, is very slightly soluble in water and freely soluble in alcohol and chloroform. Carboxylic acids with small carbon chains (up to C4) are generally soluble in water. | |

| pKa | No experimental data available. | N/A |

Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance)

-

Aromatic Protons: Signals expected in the aromatic region (approx. 7.0-8.5 ppm). The protons on the benzothiazole ring would likely appear as doublets and a singlet.

-

Amine and Carboxylic Acid Protons: These protons would likely be exchangeable with deuterium and may appear as broad singlets. The chemical shift of the carboxylic acid proton is typically downfield (>10 ppm).

¹³C NMR

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected in the range of 165-185 ppm.

-

Aromatic and Heterocyclic Carbons: Multiple signals are anticipated in the aromatic region (approx. 110-160 ppm).

IR (Infrared) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Amine): Bands are expected in the region of 3100-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band is anticipated between 1760 and 1690 cm⁻¹.

-

C=N and C=C Stretching: Bands characteristic of the benzothiazole ring system are expected in the 1400-1600 cm⁻¹ region.

UV-Vis (Ultraviolet-Visible) Spectroscopy

-

Aromatic compounds like benzothiazoles typically exhibit strong absorbance in the UV region. Multiple absorption bands are expected due to π → π* transitions within the aromatic system.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of 2-Aminobenzothiazole-6-carboxylic acid HCl.

1. Melting Point Determination

-

Methodology: A small amount of the dried, powdered sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

2. Solubility Determination (Shake-Flask Method)

-

Methodology: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This process is repeated for various solvents.

3. pKa Determination (Potentiometric Titration)

-

Methodology: A precisely weighed amount of the compound is dissolved in a suitable solvent (typically a water-cosolvent mixture for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH). A calibrated pH electrode monitors the pH of the solution throughout the titration. The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).

4. NMR Spectroscopy

-

Methodology: A small amount of the sample (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer. For ¹³C NMR, a larger sample amount and longer acquisition time may be necessary.

5. IR Spectroscopy

-

Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is recorded using an FTIR spectrometer.

6. UV-Vis Spectroscopy

-

Methodology: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol) that does not absorb in the spectral region of interest. The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The solvent is used as a blank.

Visualizations

Due to the lack of specific information on signaling pathways involving 2-Aminobenzothiazole-6-carboxylic acid HCl, a logical workflow for its physicochemical characterization is presented.

Caption: Workflow for Physicochemical Characterization.

This comprehensive guide serves as a foundational resource for researchers engaged in the development of novel therapeutics based on the 2-Aminobenzothiazole-6-carboxylic acid scaffold. The provided data and protocols are essential for informed decision-making in the early stages of drug discovery and development.

References

- 1. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]

- 4. H31512.03 [thermofisher.com]

The Pivotal Role of 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its hydrochloride salt, 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, serves as a crucial starting material and a versatile building block for the synthesis of a diverse array of therapeutic agents.[1] This technical guide provides an in-depth exploration of its synthesis, chemical properties, and its significant role in the discovery of novel drugs targeting a range of diseases, with a particular focus on oncology.

Chemical Properties and Synthesis

This compound is a heterocyclic organic compound with the molecular formula C₈H₇ClN₂O₂S.[2] The presence of both an amine and a carboxylic acid group on the benzothiazole core offers two reactive sites for chemical modification, enabling the generation of extensive compound libraries for drug screening.[1]

Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid

A common synthetic route to 2-aminobenzothiazole-6-carboxylic acid involves the reaction of 4-aminobenzoic acid with sodium thiocyanate and bromine in methanol. The resulting intermediate is then cyclized in the presence of hydrochloric acid to yield the final product.[3][4][5]

A Versatile Scaffold in Drug Discovery

The rigid and planar structure of the 2-aminobenzothiazole nucleus is adept at interacting with biological targets, leading to its incorporation into drugs with a wide spectrum of activities, including antibacterial, antifungal, anticancer, and neuroprotective properties.[6][7] Derivatives of this scaffold have shown promise in targeting key signaling pathways implicated in various pathologies.

Focus on Anticancer Drug Discovery

A significant area of research for 2-aminobenzothiazole derivatives is in the development of novel anticancer agents.[8] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many human cancers, making it a prime target for therapeutic intervention.[3][6] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3Kα.[9]

Below is a diagram illustrating the central role of the PI3K/AKT/mTOR signaling pathway in cancer and the points of inhibition by 2-aminobenzothiazole derivatives.

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives against various Cancer Cell Lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| OMS5 | MCF-7 (Breast) | 22.13 | [11] |

| OMS14 | MCF-7 (Breast) | 28.14 | [11] |

| OMS5 | A549 (Lung) | 34.21 | [11] |

| OMS14 | A549 (Lung) | 61.03 | [11] |

| Compound 20 | HCT-116 (Colon) | 7.44 | [1] |

| Compound 20 | HepG2 (Liver) | 9.99 | [1] |

| Compound 20 | MCF-7 (Breast) | 8.27 | [1] |

| Compound 21 | HCT-116 (Colon) | 12.14 | [1] |

| Compound 21 | HepG2 (Liver) | 10.34 | [1] |

| Compound 21 | MCF-7 (Breast) | 11.52 | [1] |

| Compound 13 | HCT-116 (Colon) | 6.43 | [1] |

| Compound 13 | A549 (Lung) | 9.62 | [1] |

| Compound 13 | A375 (Melanoma) | 8.07 | [1] |

| Compound 24 | C6 (Glioma) | 4.63 | [1] |

| Compound 24 | A549 (Lung) | 39.33 | [1] |

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives.

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 20 | VEGFR-2 | 0.15 | [1] |

| Compound 21 | VEGFR-2 | 0.19 | [1] |

| Compound 11 | VEGFR-2 | 0.192 | [10] |

| Compound 10e | VEGFR-2 | 0.241 | [10] |

| Compound 13a | VEGFR-2 | 0.258 | [10] |

| OMS1 | PI3Kγ | 47% inhibition @ 100 µM | [11] |

| OMS2 | PI3Kγ | 48% inhibition @ 100 µM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key in vitro assays used to evaluate the anticancer potential of 2-aminobenzothiazole derivatives.

General Workflow for Drug Discovery and Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticancer agents based on the 2-aminobenzothiazole scaffold.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

2-Aminobenzothiazole derivative compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with a serial dilution of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 48-72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2][6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2][7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6][12]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[2]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

Substrate (e.g., a synthetic peptide)

-

2-Aminobenzothiazole derivative compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

-

96-well plates

-

Plate reader with luminescence or fluorescence detection

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds.

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, substrate, and the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.[13]

-

Incubation: Incubate the plate at a controlled temperature for a specific duration (e.g., 60 minutes).[13]

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the kinase activity.

-

Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration to determine the IC₅₀ value.

In Vitro PI3K Kinase Inhibition Assay

This assay quantifies the inhibition of PI3K isoforms by the test compounds.

Materials:

-

Recombinant human PI3K isoforms (e.g., PI3Kα)

-

Kinase buffer

-

ATP

-

Lipid substrate (e.g., PIP2)

-

2-Aminobenzothiazole derivative compounds

-

Detection kit (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Luminescence plate reader

Protocol:

-

Compound Dilution: Prepare serial dilutions of the 2-aminobenzothiazole derivatives.

-

Reaction Mixture: In a 96-well plate, combine the PI3K enzyme, lipid substrate, and the test compound.[4]

-

Initiation: Start the reaction by adding ATP.[4]

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[4]

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent.[4] The luminescent signal is inversely proportional to the PI3K inhibitory activity.[4]

-

IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their "privileged" structural nature has led to the development of numerous potent inhibitors of key biological targets, particularly in the field of oncology. The ability to readily modify the core structure allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the potential of this remarkable scaffold in the ongoing quest for novel and effective medicines.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. jchr.org [jchr.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride from 4-aminobenzoic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-aminobenzoic acid. The described method involves a one-pot reaction followed by purification and salt formation. This protocol is intended to serve as a comprehensive guide for researchers, offering clear, step-by-step instructions and tabulated data for reproducibility.

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific derivative, 2-aminobenzothiazole-6-carboxylic acid, and its hydrochloride salt are particularly useful intermediates for the synthesis of more complex molecules, such as radioligands for imaging and novel therapeutic agents. The presence of the carboxylic acid group at the 6-position provides a convenient handle for further chemical modifications. This protocol details a reliable and scalable method for the preparation of this compound from 4-aminobenzoic acid.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Thiocyanation and Cyclization: 4-Aminobenzoic acid is reacted with a thiocyanate salt in the presence of bromine. This in-situ generated thiocyanogen electrophilically attacks the aromatic ring, followed by an intramolecular cyclization to form the 2-aminobenzothiazole ring system.

-

Hydrochloride Salt Formation: The resulting 2-aminobenzothiazole-6-carboxylic acid is then treated with hydrochloric acid to yield the corresponding hydrochloride salt, which often has improved solubility and stability.

Experimental Workflow

Figure 1. Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 4-Aminobenzoic acid | 137.14 |

| Sodium thiocyanate | 81.07 |

| Bromine | 159.81 |

| Methanol | 32.04 |

| Hydrochloric acid (1M and concentrated) | 36.46 |

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a cooling bath, suspend 4-aminobenzoic acid (1.0 eq) in methanol.

-

Addition of Reagents: To the suspension, add sodium thiocyanate (1.1 eq). Cool the mixture to -10 °C.

-

Thiocyanation: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the cooled suspension, ensuring the internal temperature is maintained below -5 °C.

-

Reaction: Stir the reaction mixture at this temperature for 2 hours. A precipitate will form during this time.

-

Isolation of Intermediate: Collect the precipitate by filtration and wash with cold methanol.

-

Cyclization and Hydrolysis: Suspend the collected precipitate in 1 M hydrochloric acid. Heat the suspension to reflux and maintain for 30 minutes.

-

Hot Filtration: Filter the hot reaction mixture to remove any insoluble impurities.

-

Hydrochloride Salt Formation: To the hot filtrate, add concentrated hydrochloric acid. A white precipitate of this compound will form upon cooling.

-

Isolation and Drying: Collect the white solid by filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the typical quantities and yields for the synthesis.

| Starting Material | Reagents | Product | Yield | Purity |

| 4-Aminobenzoic acid (100 g, 0.73 mol) | Sodium thiocyanate (65 g, 0.8 mol), Bromine (38 mL, 0.73 mol) | This compound | ~70 g (42%) | Used directly without further purification[1][2] |

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Aminobenzothiazole-6-carboxylic acid | C₈H₆N₂O₂S | 194.21 | >300 |

| This compound | C₈H₇ClN₂O₂S | 230.67 | Not reported |

Safety Precautions